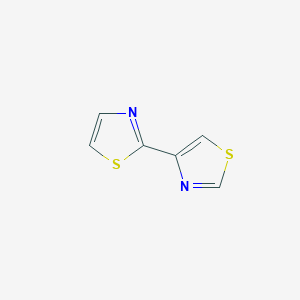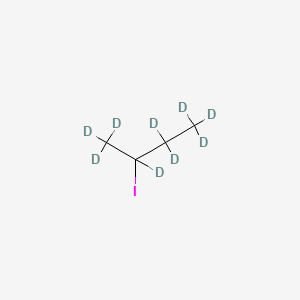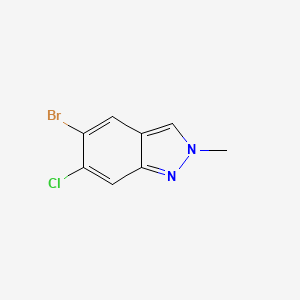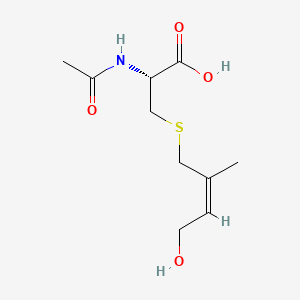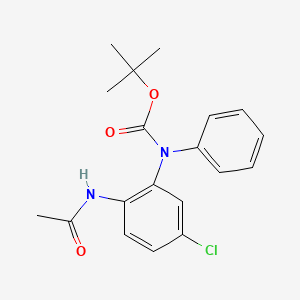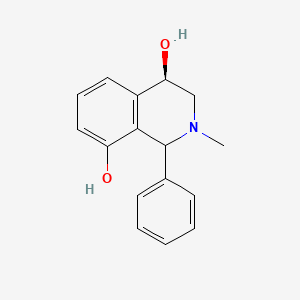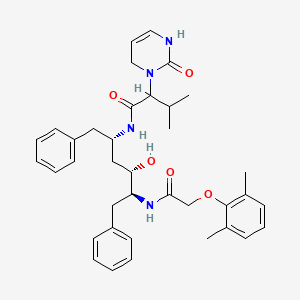
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . Lopinavir, a well-known antiretroviral medication used in the treatment of HIV/AIDS, is often combined with other compounds to enhance its efficacy and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione . This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
科学的研究の応用
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of key biological pathways. For example, it may inhibit viral proteases, preventing the replication of viruses . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 5-aryl-1-[pyrimidin-2(4)-yl]-3-phenyl-4,5-dihydro-1H-pyrazoles.
Thiazole Derivatives: Compounds like thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine.
Uniqueness
4,5-Dehydro(pyrimidin-2(1H)-one) Lopinavir is unique due to its specific structural features and pharmacological properties. Its combination with Lopinavir enhances its antiviral activity, making it a valuable compound in the treatment of viral infections . Additionally, its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for scientific research and industrial applications .
特性
分子式 |
C37H46N4O5 |
|---|---|
分子量 |
626.8 g/mol |
IUPAC名 |
N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,4-dihydropyrimidin-3-yl)butanamide |
InChI |
InChI=1S/C37H46N4O5/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h5-19,25,30-32,34,42H,20-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t30-,31-,32-,34?/m0/s1 |
InChIキー |
OOFJDBYPWSKJAH-QZKHDZGUSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CC=CNC4=O)O |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CC=CNC4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)
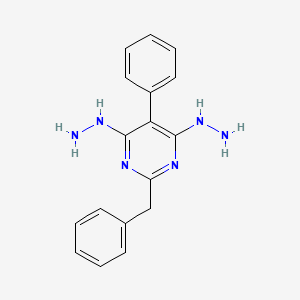
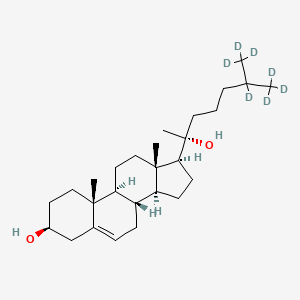
![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

